Physicochemical Profiling and Synthetic Utility of 2-Bromo-6-fluoro-4-methylbenzonitrile: A Technical Guide for Drug Discovery
Physicochemical Profiling and Synthetic Utility of 2-Bromo-6-fluoro-4-methylbenzonitrile: A Technical Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry and drug discovery, polyfunctionalized aromatic scaffolds serve as critical building blocks for the rapid elaboration of structure-activity relationship (SAR) libraries. 2-Bromo-6-fluoro-4-methylbenzonitrile (CAS: 1023971-89-2) is a highly versatile, halogenated benzonitrile[1]. Its precise molecular weight and unique isotopic signature are foundational to its characterization, while its orthogonally reactive sites—a displaceable fluorine, a cross-coupling-competent bromine, and an oxidizable methyl group—make it an invaluable asset for synthesizing complex active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth analysis of the compound's molecular weight derivation, empirical validation protocols, and its downstream synthetic utility, designed specifically for application scientists and drug development professionals.
Structural and Physicochemical Profiling
The utility of a building block in drug discovery relies heavily on its physicochemical properties, particularly its molecular weight (MW), which directly impacts ligand efficiency and "Rule of 5" compliance in downstream products.
The molecular formula for 2-Bromo-6-fluoro-4-methylbenzonitrile is C₈H₅BrFN . To understand its mass profile, we must distinguish between its average molecular weight and its exact monoisotopic mass:
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Average Molecular Weight: Calculated using the standard atomic weights of its constituent elements, the average MW is 214.04 g/mol . This value is utilized for standard stoichiometric calculations during bulk synthesis.
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Exact Monoisotopic Mass: Calculated using the mass of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁹F, ¹⁴N, and ⁷⁹Br), the exact mass is 212.95894 Da [2]. This value is critical for High-Resolution Mass Spectrometry (HRMS) identification.
Because bromine exists in nature as two stable isotopes—⁷⁹Br (50.69%) and ⁸¹Br (49.31%)—the compound exhibits a characteristic 1:1 isotopic doublet in mass spectrometry, a feature that is highly diagnostic for structural integrity.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Source / Derivation |
| Chemical Formula | C₈H₅BrFN | PubChemLite[2] |
| Average Molecular Weight | 214.04 g/mol | MilliporeSigma |
| Monoisotopic Mass (⁷⁹Br) | 212.95894 Da | PubChemLite[2] |
| CAS Registry Number | 1023971-89-2 | Sigma-Aldrich[1] |
| Physical State | White to Yellow Solid | Sigma-Aldrich[1] |
| Melting Point | 76 °C | MilliporeSigma[3] |
| Boiling Point | 288.6 ± 40.0 °C (at 760 mmHg) | MilliporeSigma[3] |
Empirical Validation of Molecular Weight via HRMS
To ensure trustworthiness in a drug discovery workflow, the molecular weight of starting materials must be empirically validated using a self-validating analytical system. We employ Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF-MS) to confirm both the exact mass and the bromine isotopic signature.
LC-MS Characterization Protocol
Causality Note: The methodology below is specifically designed to isolate the analyte from polar impurities while promoting efficient ionization without degrading the halogenated ring.
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Sample Preparation: Dissolve 1.0 mg of 2-Bromo-6-fluoro-4-methylbenzonitrile in 1.0 mL of LC-MS grade Acetonitrile (MeCN). Dilute 1:100 in a diluent of 50% MeCN / 50% H₂O containing 0.1% Formic Acid.
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Causality: Formic acid acts as a crucial proton source. It forces the generation of the[M+H]⁺ adduct necessary for positive-mode Electrospray Ionization (ESI+), shifting the observed mass to ~213.96 m/z.
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UHPLC Separation: Inject 1 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% MeCN (with 0.1% FA) over 5.0 minutes.
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Causality: The lipophilic methyl and bromo substituents ensure strong retention on the C18 stationary phase, allowing early-eluting polar degradation products (e.g., hydrolyzed amides) to be washed to waste before the analyte enters the MS source.
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ESI(+) Ionization & TOF Detection: Operate the ESI source at a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C. Scan the TOF analyzer from m/z 100 to 500.
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Data Interpretation: Extract the ion chromatograms for the expected [M+H]⁺ adducts. A successful validation will yield two co-eluting peaks of equal intensity at m/z 213.9667 (⁷⁹Br) and m/z 215.9647 (⁸¹Br).
LC-MS workflow for empirical molecular weight and isotopic signature validation.
Orthogonal Reactivity and Synthetic Utility
The true value of 2-Bromo-6-fluoro-4-methylbenzonitrile lies in its orthogonal reactivity. By carefully selecting reaction conditions, chemists can selectively functionalize one site while leaving the others intact.
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Nucleophilic Aromatic Substitution (SₙAr): The nitrile (-CN) is a powerful electron-withdrawing group that depletes electron density from the ortho and para positions. This highly activates the ortho-fluorine. Despite the high bond energy of C-F, fluorine is an excellent leaving group in SₙAr because its electronegativity inductively stabilizes the rate-determining Meisenheimer complex.
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Transition-Metal Cross-Coupling: The C-Br bond has a significantly lower bond dissociation energy (~280 kJ/mol) compared to the C-F bond (~485 kJ/mol). Low-valent transition metals, such as Pd(0) or Ni(0), will selectively undergo oxidative addition at the C-Br bond, enabling Suzuki-Miyaura or Negishi couplings without defluorination[4].
Orthogonal reactivity pathways of 2-Bromo-6-fluoro-4-methylbenzonitrile.
Self-Validating Protocol: Suzuki-Miyaura Mass Shift
To unequivocally confirm the reactive competence and molecular weight of the starting material, we utilize a predictable mass-shift functionalization. By displacing the 79.9 Da bromine atom with a 77.1 Da phenyl group, we create a mathematically predictable product mass (Net shift: -2.8 Da), validating both the starting material's identity and the success of the coupling.
Step-by-Step Methodology:
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Reagent Charging: To a 10 mL microwave vial, add 2-Bromo-6-fluoro-4-methylbenzonitrile (1.0 eq, 214 mg, 1.0 mmol), phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), and K₂CO₃ (2.0 eq, 276 mg, 2.0 mmol).
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 36 mg, 0.05 mmol).
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Causality: The bidentate dppf ligand provides the necessary steric bulk and electron density to force oxidative addition selectively into the C-Br bond while preventing the precipitation of inactive palladium black.
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Solvent & Degassing: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized water. Sparge the mixture with N₂ gas for 5 minutes.
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Causality: Dissolved oxygen must be purged; otherwise, it will rapidly oxidize the active Pd(0) species to inactive Pd(II) and promote the undesired homocoupling of the phenylboronic acid.
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Reaction Execution: Seal the vial and heat at 90 °C for 2 hours under magnetic stirring.
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Workup & MW Validation: Partition the mixture between Ethyl Acetate and water. Extract the organic layer, concentrate under vacuum, and analyze via the LC-MS protocol described in Section 2.
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Validation Outcome: The 1:1 isotopic doublet at m/z 213.96/215.96 will disappear, replaced by a single sharp peak at m/z 212.0873 ([M+H]⁺ for the biphenyl product, C₁₄H₁₀FN), definitively proving the loss of bromine and the structural identity of the original 214.04 g/mol scaffold.
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Conclusion
The 214.04 g/mol molecular weight of 2-Bromo-6-fluoro-4-methylbenzonitrile is more than a stoichiometric metric; its exact mass and isotopic signature serve as the primary diagnostic tools for structural validation. By understanding the causality behind its physicochemical properties and orthogonal reactivity, researchers can confidently deploy this scaffold in complex, multi-step drug discovery programs, utilizing self-validating protocols to ensure absolute scientific integrity.
References
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PubChemLite (University of Luxembourg) . C8H5BrFN - Explore - Monoisotopic mass: 212.95894 Da. Retrieved from:[Link][2]
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MDPI . Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals. Retrieved from: [Link][4]
Sources
- 1. 2-Bromo-6-fluoro-4-methylbenzonitrile | 1023971-89-2 [sigmaaldrich.com]
- 2. PubChemLite - C8H5BrFN - Explore [pubchemlite.lcsb.uni.lu]
- 3. 2-Bromo-6-fluoro-4-methylbenzonitrile | 1023971-89-2 [sigmaaldrich.com]
- 4. Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu) [mdpi.com]
